2-(3-Bromo-2,4-difluorophenyl)acetic acid
Description
2-(3-Bromo-2,4-difluorophenyl)acetic acid is a halogenated aromatic compound characterized by a phenyl ring substituted with bromine at position 3 and fluorine atoms at positions 2 and 4, linked to an acetic acid moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorines enhance metabolic stability and lipophilicity, traits critical in drug design .
Properties
IUPAC Name |
2-(3-bromo-2,4-difluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-7-5(10)2-1-4(8(7)11)3-6(12)13/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDSBKHPILUBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,4-difluorophenyl)acetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method is the bromination of 2,4-difluorophenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-2,4-difluorophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, toluene).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed:
- Substitution reactions yield various substituted phenylacetic acids.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in the formation of dehalogenated phenylacetic acids .
Scientific Research Applications
2-(3-Bromo-2,4-difluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,4-difluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-Bromo-2,4-difluorophenyl)acetic acid with structurally related compounds, focusing on substituent positions, molecular properties, and functional relevance:
Key Insights from Structural Comparisons:
Halogen Positioning and Reactivity: Bromine at position 3 (as in the target compound) vs. 4 (e.g., A138915) influences regioselectivity in coupling reactions. For example, para-brominated analogs may exhibit different reaction kinetics in palladium-catalyzed reactions . Fluorine at position 4 (target) vs.
Impact of Additional Halogens :
- Dibrominated derivatives (e.g., CAS 1803835-78-0) have higher molecular weights and may serve as bifunctional intermediates for sequential coupling reactions .
- Trifluorinated analogs (e.g., BD215150) exhibit stronger electron-withdrawing effects, which could enhance stability against oxidative degradation .
Steric and Crystallographic Considerations :
- Isomers like 2-(3-Bromo-2,6-difluorophenyl)acetic acid () demonstrate how fluorine placement affects molecular conformation. X-ray data for related compounds (e.g., 2-(2-bromophenyl)acetic acid) reveal planar aromatic rings and hydrogen-bonding networks critical for crystal formation .
Safety data for similar compounds (e.g., 2-amino-2-(4-bromo-2-fluorophenyl)acetic acid hydrochloride) highlight the need for stringent handling protocols due to endocrine disruption risks .
Biological Activity
2-(3-Bromo-2,4-difluorophenyl)acetic acid is an organic compound notable for its unique structure, which includes a bromine atom and two fluorine atoms attached to a phenyl ring, along with an acetic acid functional group. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities, particularly its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of halogen substituents that can significantly influence the compound's reactivity and biological properties. The dual halogenation (bromine and fluorine) may enhance its specificity towards certain biological targets compared to similar compounds.
Interaction Studies
Preliminary studies suggest that this compound may bind to specific receptors or enzymes involved in inflammatory pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.
Case Studies and Research Findings
-
Antifungal Activity :
- A study investigating the antifungal activities of various compounds noted that structural analogs of this compound exhibited significant activity against Candida neoformans. The minimum inhibitory concentration (MIC) values were recorded, showcasing the potential of halogenated phenyl derivatives in antifungal applications .
This table illustrates the varying antifungal potency among related compounds, indicating that modifications in the structure can lead to significant differences in biological activity.Compound Name MIC (μg/mL) Selectivity Index 5.2d 0.06 >1000 5.3d 0.25 >100 5.9 >16 32 -
Mechanism of Action :
- The mechanism by which this compound exerts its effects may involve interaction with specific molecular targets, potentially inhibiting their activity through formation of hydrogen bonds or other interactions facilitated by the bromine and fluorine atoms.
-
Comparison with Similar Compounds :
- The uniqueness of this compound compared to other phenyl acetic acid derivatives lies in its combination of both bromine and fluorine substituents. For example:
This comparison highlights how the presence of both bromine and fluorine can significantly alter chemical behavior and biological activity.Compound Name Structural Features Unique Aspects 2-(3-Bromo-phenyl)acetic acid Bromine on phenyl ring Simpler structure without fluorine 2-(4-Fluorophenyl)acetic acid Fluorine on para position Lacks bromine; different electronic effects 2-(3-Chloro-phenyl)acetic acid Chlorine instead of bromine Similar reactivity but different halogen
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
